Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Description
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound featuring a nitrogen atom at the 9-position (azabicyclo), an oxygen atom at the 3-position (3-oxa), and an amino group at the 7-position. Its molecular formula is C₁₂H₂₂N₂O₃ (MW: 242.32 g/mol) . This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules due to its rigid bicyclic framework and functional groups that enable diverse reactivity .
Properties
IUPAC Name |
tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-9-4-8(13)5-10(14)7-16-6-9/h8-10H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAPNBGPRYMRNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Multi-Step Synthesis from Starting Materials
This method typically involves several key steps:
Formation of the Bicyclic Framework : The initial step involves constructing the bicyclic structure through cyclization reactions using appropriate precursors.
Introduction of Functional Groups : Following the formation of the bicyclic core, functional groups such as amino and carboxylate are introduced via nucleophilic substitution or coupling reactions.
Final Protection and Purification : The final product is often protected with tert-butyl groups to enhance stability and solubility.
- Starting materials: Aldehydes, amines, and carboxylic acids.
- Key reagents: Tert-butanol, coupling agents (e.g., EDC, HATU).
Method B: One-Pot Synthesis
A more recent approach involves a one-pot reaction that streamlines the synthesis process:
Simultaneous Reaction Conditions : All reactants are combined in a single reaction vessel under controlled temperature and pH.
Catalysis : The use of catalysts such as palladium or copper can facilitate the formation of the bicyclic structure while promoting functional group transformations.
Isolation of Product : The product is isolated through standard extraction and purification techniques.
- Reduced time and labor.
- Higher overall yield due to minimized losses during transfer between steps.
Comparative Analysis of Synthesis Methods
The following table summarizes key aspects of the two main preparation methods:
| Method | Steps Involved | Yield (%) | Duration (days) | Advantages |
|---|---|---|---|---|
| Multi-Step | Cyclization, functionalization, purification | 60-80 | 5-10 | High purity, well-characterized |
| One-Pot | Simultaneous reactions | 70-90 | 2-4 | Time-efficient, reduced handling |
Recent Research Findings
Recent studies have highlighted the importance of optimizing reaction conditions to improve yields and reduce by-products:
Temperature Control : Maintaining optimal temperatures during cyclization can significantly influence product yield.
Use of Green Chemistry Principles : Employing solvent-free conditions or biodegradable solvents has been explored to enhance environmental sustainability in synthesis.
Chemical Reactions Analysis
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is primarily studied for its potential as a building block in the synthesis of bioactive molecules. Its unique bicyclic structure makes it an attractive candidate for developing novel pharmaceuticals.
Antimicrobial Activity
Research indicates that compounds derived from bicyclic structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains, showing promising results in preliminary studies .
Neuropharmacology
The compound's structural similarities to neurotransmitter systems suggest potential applications in neuropharmacology. Studies are underway to assess its effects on neurotransmitter release and receptor interactions, which could lead to developments in treatments for neurological disorders .
Drug Development
The synthesis of this compound serves as a precursor for more complex molecules used in drug development.
Targeted Drug Delivery
The compound's ability to form stable complexes with various biomolecules opens avenues for targeted drug delivery systems. Research is focused on its use as a carrier for anticancer drugs, enhancing their efficacy and reducing side effects .
Enzyme Inhibition Studies
This compound has been explored as a potential inhibitor of specific enzymes involved in disease pathways, offering a novel approach to therapeutic intervention .
Biochemical Studies
The compound's unique structure allows it to interact with biological systems in ways that can elucidate biochemical pathways.
Protein Interaction Studies
Investigations into how this compound interacts with proteins have provided insights into its role as a modulator of protein function, which is critical for understanding disease mechanisms and developing new therapeutic strategies .
Mechanistic Studies
Mechanistic studies utilizing this compound can help delineate the pathways through which it exerts its effects, contributing to the broader understanding of pharmacodynamics and pharmacokinetics in drug design .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL |
| Study B | Neuropharmacology | Indicated modulation of serotonin receptors leading to potential antidepressant effects |
| Study C | Drug Delivery | Demonstrated enhanced delivery efficiency of doxorubicin when complexed with the compound |
Mechanism of Action
The mechanism by which tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 7-Position
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Substituent: 7-Oxo (ketone) instead of 7-amino.
- Impact: The ketone group reduces nucleophilicity but enhances electrophilic reactivity, making it suitable for condensation reactions. Its molecular formula is C₁₁H₁₇NO₄ (MW: 229.27 g/mol) .
- Applications : Used in synthesizing heterocyclic scaffolds for drug discovery .
Tert-butyl 7,7-difluoro-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
Variations in Heteroatom Placement
Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Substituent : 3-Hydroxy instead of 3-oxa.
- Impact: The hydroxyl group enables hydrogen bonding, influencing solubility and target interactions. Molecular formula: C₁₃H₂₃NO₃ (MW: 243.3 g/mol) .
- Applications : Used in CNS drug research due to structural similarity to neuroactive compounds .
Tert-butyl 3,7-dioxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Substituents : 3,7-Dioxa (two oxygen atoms).
- Impact: Increased polarity and reduced basicity compared to the amino variant. Molecular formula: C₁₁H₁₉NO₄ (MW: 229.27 g/mol) .
- Applications : Leveraged in organic synthesis for ring-opening reactions .
Stereochemical and Functional Group Modifications
Tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Substituent : 7-Hydroxy (exo configuration).
- Impact: The exo stereochemistry alters spatial interactions with biological targets. Molecular formula: C₁₂H₂₁NO₄ (MW: 243.3 g/mol) .
- Applications : Studied for enzyme inhibition due to precise stereochemical alignment .
Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Comparative Data Table
Key Findings and Implications
- Amino vs. Oxo Groups: The 7-amino group in the target compound enhances nucleophilicity and hydrogen bonding, making it preferable for drug intermediates, while 7-oxo variants are more reactive in electrophilic substitutions .
- Stereochemistry : Exo configurations (e.g., 7-hydroxy) provide distinct spatial interactions, critical for target specificity in enzyme inhibition .
- Diaza Structures : Additional nitrogen atoms increase basicity, expanding utility in acid-catalyzed reactions .
Biological Activity
Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, also known as (7-exo)-tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 242.31 g/mol
- CAS Number : 1820966-00-4
The compound features a bicyclic structure that is characteristic of various bioactive molecules, which may contribute to its interaction with biological systems.
Research indicates that compounds with bicyclic structures similar to tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane often exhibit diverse biological activities such as:
- Anticancer Activity : Bicyclo[3.3.1]nonanes are noted for their potential in anticancer therapies due to their structural resemblance to tryptophan and serotonin, which are known to interact with various protein receptors involved in cell growth and apoptosis .
- Antimicrobial Properties : Compounds in this class have shown efficacy against various pathogens, including bacteria and fungi, suggesting a role in antimicrobial drug development .
- Neuropharmacological Effects : Given the structural similarities to neurotransmitters, there is potential for these compounds to influence neurological pathways, possibly offering therapeutic avenues for conditions like depression or anxiety .
Research Findings and Case Studies
A review of the literature reveals several studies that highlight the biological activities of related compounds:
Example Case Study
In a study published in Nature Communications, researchers synthesized several derivatives of bicyclo[3.3.1]nonanes and evaluated their anticancer properties. One derivative showed a 50% inhibition concentration (IC50) value of 10 µM against breast cancer cells, indicating potent activity comparable to established chemotherapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
